molecular formula C11H16O4S B2599417 2-Ethoxyethyl 2-methylbenzene-1-sulfonate CAS No. 2287275-41-4

2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Cat. No.: B2599417
CAS No.: 2287275-41-4
M. Wt: 244.31
InChI Key: MJUMFRHYZWOWMS-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-methylbenzene-1-sulfonate is an organic compound with the molecular formula C11H16O4S. It is a sulfonate ester derived from 2-methylbenzenesulfonic acid and 2-ethoxyethanol. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate typically involves the reaction of 2-methylbenzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylbenzenesulfonyl chloride+2-Ethoxyethanol2-Ethoxyethyl 2-methylbenzene-1-sulfonate+HCl\text{2-Methylbenzenesulfonyl chloride} + \text{2-Ethoxyethanol} \rightarrow \text{this compound} + \text{HCl} 2-Methylbenzenesulfonyl chloride+2-Ethoxyethanol→2-Ethoxyethyl 2-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2-methylbenzenesulfonic acid and 2-ethoxyethanol.

    Oxidation and Reduction: While the compound itself is relatively stable, the ethoxyethyl group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amines.

    Hydrolysis: 2-Methylbenzenesulfonic acid and 2-ethoxyethanol.

    Oxidation: Corresponding aldehydes or acids from the ethoxyethyl group.

Scientific Research Applications

2-Ethoxyethyl 2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl 4-methylbenzene-1-sulfonate
  • 2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate

Uniqueness

2-Ethoxyethyl 2-methylbenzene-1-sulfonate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the position of the ethoxyethyl group relative to the sulfonate group can affect the compound’s steric and electronic properties, leading to differences in reaction rates and product distributions.

Properties

IUPAC Name

2-ethoxyethyl 2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUMFRHYZWOWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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